N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a pentafluoroethyl group
Properties
IUPAC Name |
N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N4O/c21-12-7-5-11(6-8-12)14-9-16(19(22,23)20(24,25)26)30-17(28-14)10-15(29-30)18(31)27-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIIMBBCXIKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of N-iminopyridinium ylide with perfluoropropene or 2H-pentafluoropropene, followed by subsequent reactions with other fluorinated compounds . The reaction conditions often include the use of dimethylformamide as a solvent and potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using aqueous potassium permanganate to form pyrazolecarboxylic acids.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Aqueous potassium permanganate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazolecarboxylic acids.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Material Science: Its unique fluorinated structure makes it suitable for use in the development of advanced materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby modulating various biochemical pathways . For example, it can act as a selective kinase inhibitor, affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- 2,3-bis(trifluoromethyl)pyrazolo[1,5-a]pyridine
- 2-(pentafluoroethyl)-3-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Uniqueness
N-cyclopentyl-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a cyclopentyl group, a fluorophenyl group, and a pentafluoroethyl group
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
